![molecular formula C16H15N B057991 9-(Methylaminomethyl)anthracene CAS No. 73356-19-1](/img/structure/B57991.png)
9-(Methylaminomethyl)anthracene
Overview
Description
9-(Methylaminomethyl)anthracene is an isocyanate derivatizing reagent . It has been used as a model drug in the study of the effect of enzymatic degradation on the release behaviors of MAMA by UV-Vis spectroscopy .
Molecular Structure Analysis
The molecular formula of 9-(Methylaminomethyl)anthracene is C16H15N . It has a molecular weight of 221.3 . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The [4 + 4] photoreactivity of 9-(Methylaminomethyl)anthracene has been investigated in solution, gel medium, and in the solid state . While quantitative formation of the cycloaddition photoproduct was achieved upon irradiation at λ = 365 nm of ethanol solutions of MAMA, only partial and slow conversion was detected in gels of low molecular weight gelators .Physical And Chemical Properties Analysis
9-(Methylaminomethyl)anthracene has a density of 1.1±0.1 g/cm3, a boiling point of 389.6±11.0 °C at 760 mmHg, and a flash point of 208.5±11.4 °C . It has a molar refractivity of 75.1±0.3 cm3, a polar surface area of 12 Å2, and a molar volume of 199.3±3.0 cm3 .Scientific Research Applications
Isocyanate Derivatizing Reagent
MAMA is used as an isocyanate derivatizing reagent . Isocyanates are highly reactive and can be used in a variety of applications, such as the production of polyurethane foams, elastomers, and coatings. MAMA can react with isocyanates to form stable derivatives, which can then be analyzed using various analytical techniques .
2. Model Drug in Enzymatic Degradation Studies MAMA has been used as a model drug in studies investigating the effect of enzymatic degradation on drug release behaviors . By monitoring the release of MAMA using UV-Vis spectroscopy, researchers can gain insights into how enzymes affect the release of drugs from various delivery systems .
Reagent in Air Quality Analysis
MAMA has been used as a reagent in a sensitive method for the determination of isocyanates in air . This method involves the use of high-performance liquid chromatography (HPLC) with UV or fluorescence detection . The ability to accurately measure isocyanates in air is important for monitoring air quality, particularly in industrial settings where isocyanates are used .
Photoreactivity Studies
The [4 + 4] photoreactivity of MAMA has been investigated in solution, gel medium, and in the solid state . While quantitative formation of the cycloaddition photoproduct was achieved upon irradiation at λ = 365 nm of ethanol solutions of MAMA, only partial and slow conversion was detected in gels of low molecular weight gelators .
Solid-State Complexation
MAMA exhibits a more favourable mutual orientation for the aromatic fragments in its silver (I) complexes, and [4 + 4] photoreactivity resulted . All compounds were structurally characterized via single crystal and/or X-ray powder diffraction and by Raman spectroscopy .
Raman Spectroscopy
Raman spectroscopy proved effective in detection of the photoproduct in all solid state complexes . This technique is used to provide information about molecular vibrations that can be used for sample identification and quantitation.
Mechanism of Action
Target of Action
9-(Methylaminomethyl)anthracene (MAMA) is primarily used as a reagent in scientific research It’s known to be an isocyanate derivatizing reagent .
Mode of Action
As an isocyanate derivatizing reagent, it’s likely that MAMA reacts with isocyanates to form stable derivatives . These derivatives can then be detected and quantified using techniques such as high-performance liquid chromatography (HPLC) with UV or fluorescence detection .
Biochemical Pathways
It’s known that mama has been used as a model drug in studies investigating the effect of enzymatic degradation on drug release behaviors .
Pharmacokinetics
Its use as a model drug in studies of enzymatic degradation suggests that it may be subject to metabolic processes .
Action Environment
It’s known that mama is typically stored at temperatures between 2-8°c , suggesting that temperature may play a role in its stability.
Safety and Hazards
properties
IUPAC Name |
1-anthracen-9-yl-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-17-11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10,17H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVHTDZJMNUGQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80994079 | |
Record name | 1-(Anthracen-9-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80994079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Methylaminomethyl)anthracene | |
CAS RN |
73356-19-1 | |
Record name | 9-Anthracenemethanamine, N_methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073356191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Anthracen-9-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80994079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(Methylaminomethyl)anthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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